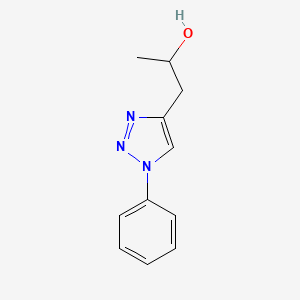

1-(1-Phenyltriazol-4-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(1-phenyltriazol-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(15)7-10-8-14(13-12-10)11-5-3-2-4-6-11/h2-6,8-9,15H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWBQLZSSLLCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN(N=N1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Phenyltriazol-4-yl)propan-2-ol, also known as 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential applications in various fields of research.

Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O. The compound features a triazole ring which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O |

| SMILES | CC(C)(C1=CN(N=N1)C2=CC=CC=C2)O |

| InChI | InChI=1S/C11H13N3O/c1-11(2,15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8,15H,1-2H3 |

Target Interaction : Compounds similar to this compound have been shown to interact with various enzymes and receptors. Notably, they can inhibit carbonic anhydrase II and topoisomerase IV, both critical in cellular processes such as DNA replication and cell division.

Biochemical Pathways : The presence of the triazole ring allows for effective binding through hydrogen bonding with target enzymes. This interaction can lead to significant alterations in enzyme activity and cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits inhibitory effects on several cancer cell lines. For example, studies have shown that it induces apoptosis in BT-474 breast cancer cells by disrupting critical cellular functions.

Antimicrobial and Antiviral Effects

The compound has demonstrated promising antimicrobial and antiviral activities at lower doses. These effects are attributed to its ability to inhibit the growth of pathogens by targeting essential metabolic pathways .

Study on Apoptosis Induction

In a laboratory study involving BT-474 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it effectively inhibited bacterial growth, suggesting its utility as a potential antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its stability and resistance to metabolic degradation due to the triazole ring structure. This stability allows for prolonged activity within biological systems, making it suitable for therapeutic applications .

Comparison with Similar Compounds

Research Findings and Implications

- The absence of chlorine substituents may reduce toxicity but also limit broad-spectrum efficacy .

- Receptor Binding: Unlike indolyloxy-propan-2-ol derivatives (e.g., ), the target compound’s phenyltriazole group may favor interactions with fungal CYP51 enzymes over mammalian adrenoceptors .

- Physicochemical Properties : The compound’s lower molecular weight (203.24 vs. 335.19 for prothioconazole-desthio) implies better solubility but reduced membrane permeability .

Preparation Methods

Synthesis of 1-Azidopropan-2-ol

The CuAAC reaction, a cornerstone of "click chemistry," offers a robust pathway for triazole formation. The synthesis begins with the preparation of 1-azidopropan-2-ol, a key intermediate:

Tosylation of Propan-2-ol :

Propan-2-ol undergoes tosylation at the primary hydroxyl group using toluenesulfonyl chloride (TsCl) in the presence of pyridine. This step converts the hydroxyl into a better-leaving group (tosylate).

$$

\text{CH}3\text{CH(OH)CH}3 + \text{TsCl} \xrightarrow{\text{pyridine}} \text{CH}3\text{CH(OTs)CH}3 + \text{HCl}

$$Azide Displacement :

The tosylate intermediate reacts with sodium azide (NaN$$3$$) in dimethylformamide (DMF) at 60°C for 12 hours.

$$

\text{CH}3\text{CH(OTs)CH}3 + \text{NaN}3 \rightarrow \text{CH}3\text{CH(N}3\text{)CH}_3 + \text{TsO}^- \text{Na}^+

$$

Cycloaddition with Phenylacetylene

1-azidopropan-2-ol reacts with phenylacetylene under Cu(I) catalysis to yield the target compound:

$$

\text{CH}3\text{CH(N}3\text{)CH}3 + \text{HC≡CPh} \xrightarrow{\text{CuSO}4/\text{Na ascorbate}} \text{1-(1-Ph-Triazol-4-yl)propan-2-ol}

$$

Optimization Insights :

- Catalyst Loading : 5 mol% CuSO$$4$$ and 10 mol% sodium ascorbate in THF:H$$2$$O (1:1) at 25°C.

- Yield : ~85–90% after column chromatography (silica gel, ethyl acetate/hexane).

Grignard Addition to Triazole Carbaldehydes

Synthesis of 1-Phenyltriazole-4-carbaldehyde

A pre-formed triazole aldehyde serves as the electrophilic partner for nucleophilic addition:

Grignard Reaction

Methyl magnesium bromide (MeMgBr) adds to the aldehyde, followed by acidic work-up:

$$

\text{1-Ph-Triazol-4-CHO} + \text{MeMgBr} \rightarrow \text{1-Ph-Triazol-4-CH(OMgBr)CH}3 \xrightarrow{\text{H}2\text{O}} \text{1-(1-Ph-Triazol-4-yl)propan-2-ol}

$$

Key Considerations :

- Temperature : -78°C to 0°C to suppress side reactions.

- Yield : ~70–75% after recrystallization (ethanol/water).

Nucleophilic Substitution on Halogenated Triazoles

Synthesis of 4-Chloro-1-phenyltriazole

Chlorination at the 4-position of 1-phenyltriazole using PCl$$5$$ in refluxing toluene:

$$

\text{1-Ph-Triazole} + \text{PCl}5 \xrightarrow{\Delta} \text{1-Ph-Triazol-4-Cl} + \text{POCl}_3

$$

Alcohol Substitution

Propan-2-ol, activated as its sodium alkoxide, displaces the chloride under SN2 conditions:

$$

\text{1-Ph-Triazol-4-Cl} + \text{NaOCH(CH}3\text{)CH}3 \xrightarrow{\text{DMSO}} \text{1-(1-Ph-Triazol-4-yl)propan-2-ol} + \text{NaCl}

$$

Challenges :

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

- Yield : ~60–65% due to competing elimination.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| CuAAC | High regioselectivity; mild conditions | Requires azide handling | 85–90% |

| Grignard Addition | Utilizes stable intermediates | Multi-step synthesis | 70–75% |

| Nucleophilic Substitution | Direct substitution | Low yields; side reactions | 60–65% |

Reaction Optimization Data :

- Temperature Effects : Elevated temperatures (e.g., 170°C in Q-tube reactors) improve kinetics but risk decomposition.

- Solvent Selection : Ethanol and DMF enhance solubility in azide displacements.

Emerging Strategies and Innovations

Flow Chemistry Applications

Continuous-flow systems enable safer handling of azides and improved heat transfer, potentially boosting CuAAC yields to >95%.

Biocatalytic Approaches

Enzymatic oxidation of propargyl alcohol derivatives to generate in situ alkynes for cycloaddition remains exploratory but promising.

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for 1-(1-Phenyltriazol-4-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with propan-2-ol derivatives. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect regioselectivity and yield. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies protons on the triazole ring (δ 7.8–8.2 ppm) and hydroxyl group (δ 1.2–1.5 ppm).

- FTIR : Confirms OH stretching (~3400 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C11H13N3O) with <2 ppm error .

Q. What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) should be compared to fluconazole controls. Triazole derivatives often show activity via cytochrome P450 inhibition .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole substitution during synthesis be systematically addressed?

- Methodological Answer : Employ computational modeling (DFT) to predict steric and electronic effects on triazole N-1 vs. N-2 substitution. Experimental validation using substituent-directed catalysts (e.g., Ru-based systems) enhances N-1 selectivity. Kinetic studies under varying pH (6–8) and temperature further refine outcomes .

Q. What strategies resolve discrepancies in reported biological activities of triazole-propanol derivatives across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., identical cell lines or microbial strains). Structural analogs (e.g., 1-(3,6-dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol) highlight the role of substituent electronegativity on activity. Meta-analyses of IC50/MIC data adjust for variables like solvent polarity and incubation time .

Q. How can stereochemical assignments of the propan-2-ol moiety be resolved using advanced analytical techniques?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers. Optical rotation comparisons and electronic circular dichroism (ECD) correlate with X-ray crystallography data. Computational simulations (e.g., Gaussian 16) predict Cotton effects for (R)- and (S)-configurations .

Data Contradiction and Validation

Q. Why do some studies report conflicting solubility profiles for this compound?

- Methodological Answer : Solubility varies with crystallinity (amorphous vs. crystalline forms). Use powder X-ray diffraction (PXRD) to identify polymorphs. Solvent-free grinding or co-crystallization with succinic acid improves aqueous solubility for bioassays .

Q. How do impurities in synthetic batches affect biological activity, and what quality control measures are essential?

- Methodological Answer : Trace alkyl chloride byproducts (from propanol derivatives) may inhibit enzyme activity. Implement LC-MS purity checks (>98%) and orthogonal testing (e.g., 1H NMR with relaxation filters). Reference standards from PubChem or NIST ensure reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.